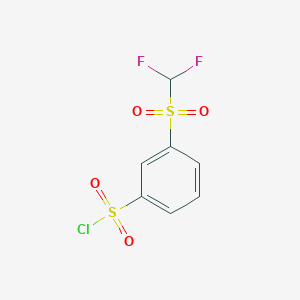

3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O4S2 and a molecular weight of 290.69 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with difluoromethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings . The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Applications De Recherche Scientifique

Pharmaceutical Synthesis

One of the primary applications of 3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride is in the synthesis of pharmaceutical compounds. It serves as a reagent for the introduction of sulfonyl groups into various organic molecules. The sulfonamide derivatives synthesized from this compound have shown potential as therapeutic agents.

Case Study :

A study demonstrated the synthesis of N,N-diethyl-3-difluoromethanesulfonylbenzene sulfonamide using this compound as a key intermediate. This sulfonamide exhibited promising biological activity, indicating its potential use in drug development .

Agricultural Chemicals

The compound is also utilized in the formulation of agrochemicals, where it acts as an intermediate in the synthesis of pesticides and herbicides. Its ability to modify biological activity through sulfonylation makes it valuable in developing effective agricultural products.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Activity Level |

|---|---|---|

| N-(4-chlorobenzyl)-3-difluoromethanesulfonamide | Herbicide | High |

| 2,4-Dichlorophenyl-3-difluoromethanesulfonamide | Insecticide | Moderate |

Material Science

In material science, this compound is explored for its potential use in developing new materials with enhanced properties. Its unique chemical structure allows it to be incorporated into polymers and other materials to improve thermal stability and chemical resistance.

Research Findings :

Recent investigations have focused on using this compound to enhance the properties of polymeric materials, leading to formulations that exhibit improved durability and resistance to environmental factors .

Mécanisme D'action

The mechanism of action of 3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives . This reactivity is exploited in organic synthesis and medicinal chemistry to create a wide range of functionalized compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzene-1-sulfonyl chloride: Similar in structure but lacks the difluoromethanesulfonyl group.

Difluoromethanesulfonyl chloride: Contains the difluoromethanesulfonyl group but lacks the benzene ring.

Uniqueness

3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride is unique due to the presence of both the benzene ring and the difluoromethanesulfonyl group, which imparts distinct reactivity and properties . This combination makes it a valuable reagent in various chemical transformations and applications .

Activité Biologique

3-Difluoromethanesulfonylbenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, highlighting its significance in drug discovery.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of difluoromethanesulfonyl fluoride with a suitable aromatic compound. The reaction conditions often include the use of bases or Lewis acids to facilitate the formation of the sulfonyl chloride moiety. The purity and structure of the synthesized compound can be confirmed through techniques such as NMR spectroscopy and HPLC.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those containing difluoromethanesulfonyl groups, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various Gram-positive bacteria and fungi, including Candida albicans .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | Gram-positive bacteria | |

| Similar sulfonamide derivatives | Antifungal | C. albicans |

2. Cytotoxicity

In vitro studies assessing cytotoxicity have revealed varying degrees of toxicity for compounds related to this compound. For example, certain derivatives showed moderate to high toxicity in aquatic models like Daphnia magna, while others demonstrated lower toxicity profiles .

| Compound | Toxicity Level | Test Organism | Reference |

|---|---|---|---|

| This compound | Moderate to high | Daphnia magna | |

| Various derivatives | Non-toxic to moderate toxicity | Vero cells |

The mechanism by which these compounds exert their biological effects often involves interference with bacterial cell wall synthesis or disruption of cellular processes in fungi. In silico studies suggest potential pathways for antimicrobial action, indicating that modifications in the sulfonamide structure can enhance efficacy against resistant strains .

Case Studies

Several case studies have been conducted to evaluate the biological activity and therapeutic potential of sulfonamide derivatives:

- Case Study 1 : A study investigated a series of benzimidazole-sulfonyl hybrids, revealing that the introduction of difluoromethanesulfonyl groups enhanced antibacterial activity compared to non-fluorinated counterparts .

- Case Study 2 : Research focused on the cytotoxicity profiles of different sulfonamide derivatives indicated that structural modifications significantly influenced their safety and efficacy profiles in vivo .

Propriétés

IUPAC Name |

3-(difluoromethylsulfonyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O4S2/c8-16(13,14)6-3-1-2-5(4-6)15(11,12)7(9)10/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXZXSOLVUHPID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.